An In-depth Technical Guide to the Chemical Identity of Prebetanin and its Commonly Associated Active Ingredient, β-Sitosterol
An In-depth Technical Guide to the Chemical Identity of Prebetanin and its Commonly Associated Active Ingredient, β-Sitosterol
Introduction
The query for the chemical structure of "Prebetanin" presents a point of ambiguity, as the name is associated with two distinct chemical entities. Primarily, Prebetanin is identified as a specific betacyanin, a natural pigment found in plants like beetroot. However, the name is also linked to commercial dietary supplements where the principal active ingredient is β-sitosterol, a widely studied phytosterol. This guide will first delineate the chemical structure of the betacyanin Prebetanin. Subsequently, a comprehensive technical overview of β-sitosterol will be provided, addressing its chemical structure, biological activities, and mechanisms of action, in line with the interests of researchers and professionals in drug development.
Prebetanin: The Betacyanin
Prebetanin is classified as a betacyanin, a group of red-violet pigments found in certain plants.[1] It is a derivative of betalamic acid and is found in foods such as common beets and red beetroots.[1][2]
Chemical Structure and Identifiers
| Identifier | Value |
| Molecular Formula | C24H26N2O16S[3] |
| Molecular Weight | 630.53 g/mol [3] |
| SMILES | C(=C/N1c2cc(c(cc2C[C@H]1C(=O)O)O[C@H]3--INVALID-LINK--(=O)O)O3)O)O)O)O)/C4=CC(=N--INVALID-LINK--C(=O)O)C(=O)O[3] |
| InChIKey | WAVKJVFFCMUVGK-FTNGGYTGSA-N[3] |
| CAS Number | 13798-16-8[1] |
β-Sitosterol: A Prevalent Phytosterol
β-sitosterol is a plant-derived sterol with a chemical structure similar to cholesterol.[4] It is the most abundant phytosterol in the human diet and is found in a variety of plant-based foods, including vegetable oils, nuts, seeds, and legumes.[5][6] Due to its various biological activities, it is the subject of extensive research and is a common active ingredient in dietary supplements.
Chemical Structure and Identifiers of β-Sitosterol
| Identifier | Value |
| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol[7] |
| Synonyms | β-Sitosterin, 22,23-Dihydrostigmasterol, α-Phytosterol[4] |
| Molecular Formula | C29H50O[8] |
| Molecular Weight | 414.72 g/mol [9] |
| CAS Number | 83-46-5[8] |
| PubChem CID | 222284[7] |
| SMILES String | CC--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC--INVALID-LINK--O)C)C">C@HC(C)C[7] |
| InChI Key | KZJWDPNRJALLNS-VJSFXXLFSA-N[7] |
Quantitative Data on Biological Activity
| Activity | Model | Results |
| Cholesterol Reduction | Humans | Daily intake can lower total and LDL cholesterol levels.[10] |
| Benign Prostatic Hyperplasia (BPH) | Humans | 60-130 mg daily improves urinary symptoms.[10][11] |
| Anti-proliferative (Colon Cancer) | COLO 320 DM cells | IC50: 266.2 µM[5] |
| Anti-proliferative (Breast Cancer) | MDA-MB-231 cells | Induces apoptosis and activates key caspases.[12] |
| Anti-inflammatory | Human Mast Cells (HMC-1) | Inhibits production of thymic stromal lymphopoietin by blocking caspase-1 and NF-κB signaling.[13] |
Mechanism of Action and Signaling Pathways
β-sitosterol exerts its biological effects by interfering with multiple cellular signaling pathways.[5] Its mechanisms of action include anti-inflammatory, anticancer, and cholesterol-lowering effects.[5][11]
Cholesterol Absorption Inhibition: β-sitosterol's structural similarity to cholesterol allows it to compete with cholesterol for absorption in the intestines, thereby reducing blood cholesterol levels.[6]
Anti-inflammatory Activity: β-sitosterol has been shown to inhibit inflammatory pathways. For instance, it can block the NF-κB signaling pathway, which is crucial in the inflammatory response.[13]
Anticancer Effects: The anticancer properties of β-sitosterol are attributed to its influence on several key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[5][14]
-
Apoptosis Induction: β-sitosterol can induce apoptosis in cancer cells by modulating the Bcl-2 family of proteins and activating caspases.[5][12] It has been shown to inhibit the PI3K/Akt signaling pathway, which is a key regulator of cell survival.
-
Cell Cycle Arrest: It can cause cell cycle arrest, for example at the G0/G1 or G2/M phase, by affecting the expression of cyclins and other cell cycle regulators.[14]
-
Inhibition of Proliferation: β-sitosterol can inhibit cancer cell proliferation by downregulating signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[14]
Experimental Protocols
Qualitative and Quantitative Analysis of β-Sitosterol
A common method for the analysis of β-sitosterol in biological matrices and commercial products is Gas Chromatography-Mass Spectrometry (GC-MS).[15][16]
-
Sample Preparation: The protocol typically involves saponification of the sample to release the sterols from their esterified forms, followed by extraction with an organic solvent. The extract is then purified using Solid-Phase Extraction (SPE).[16]
-
GC-MS Analysis: The purified sample is injected into a gas chromatograph equipped with a capillary column (e.g., AHP-5MS). Helium is commonly used as the carrier gas. The separated compounds are then detected by a mass spectrometer, which allows for both identification based on the mass spectrum and quantification.[15]
-
Method Validation: The analytical method is validated for linearity, recovery, accuracy, precision, and repeatability. For instance, linearity can be assessed over a concentration range of 10 to 600 µg/mL, with recovery rates typically between 95.0% and 100.3%.[15]
While "Prebetanin" can refer to a specific betacyanin pigment, the term is also associated with products containing β-sitosterol, a phytosterol of significant interest to the scientific and drug development communities. β-sitosterol exhibits a range of biological activities, including cholesterol-lowering, anti-inflammatory, and anticancer effects, which are mediated through its interaction with multiple cellular signaling pathways. Its well-defined chemical structure and the availability of established analytical methods facilitate its continued investigation for therapeutic applications.
References
- 1. Showing Compound Prebetanin (FDB000500) - FooDB [foodb.ca]
- 2. Betanin, a Natural Food Additive: Stability, Bioavailability, Antioxidant and Preservative Ability Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. β-Sitosterol - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 7. (-)-beta-Sitosterol | C29H50O | CID 222284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. β-Sitosterol [webbook.nist.gov]
- 9. beta-Sitosterol | 83-46-5 [chemicalbook.com]
- 10. Beta-Sitosterol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 11. Beta-sitosterol: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 12. Human Metabolome Database: Showing metabocard for beta-Sitosterol (HMDB0000852) [hmdb.ca]
- 13. Critical Analysis on Characterization, Systemic Effect, and Therapeutic Potential of Beta-Sitosterol: A Plant-Derived Orphan Phytosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Mechanism of β-Sitosterol and its Derivatives in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Identification and quantitative analysis of beta-sitosterol oxides in vegetable oils by capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
